2-Hydroxybenzoic acid bismuth (3+) salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-hydroxybenzoic acid bismuth (3+) salt involves the reaction of bismuth nitrate with salicylic acid under controlled conditions. The reaction typically occurs in an aqueous medium, where bismuth nitrate is dissolved in water and then reacted with salicylic acid to form the desired compound. The reaction is carried out at a temperature of around 105°C for three hours to ensure complete formation of the salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then dried and packaged in light-resistant containers to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybenzoic acid bismuth (3+) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of bismuth oxide and other oxidation products.
Reduction: Reduction reactions can convert the bismuth (3+) ion to lower oxidation states, such as bismuth (0).
Substitution: The salicylic acid moiety can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed:
Oxidation: Bismuth oxide and other oxidized derivatives.
Reduction: Elemental bismuth and reduced bismuth compounds.
Substitution: Various substituted salicylates
Scientific Research Applications
2-Hydroxybenzoic acid bismuth (3+) salt has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of 2-hydroxybenzoic acid bismuth (3+) salt is not fully understood. it is known to exert its effects through several pathways:
Antibacterial Action: The bismuth ion disrupts bacterial cell walls and inhibits enzyme activity, leading to bacterial cell death.
Anti-inflammatory Action: The salicylic acid component inhibits the production of pro-inflammatory prostaglandins by modulating the activity of cyclooxygenase enzymes.
Gastroprotective Action: The compound forms a protective coating on the stomach lining, reducing irritation and promoting healing.
Comparison with Similar Compounds
2-Hydroxybenzoic acid bismuth (3+) salt is unique in its combination of bismuth and salicylic acid, which provides a broad spectrum of therapeutic effects. Similar compounds include:
Bismuth Subcitrate: Used in the treatment of peptic ulcers and Helicobacter pylori infections.
Bismuth Subnitrate: Used as an antacid and in the treatment of gastrointestinal disorders.
Bismuth Subgallate: Used as an antimicrobial agent and in the treatment of wounds.
These compounds share some therapeutic properties with this compound but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
bismuth;2-oxidobenzoate;hydroxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Bi.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+3;/p-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREIPSZUJIFJNP-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])[O-].[OH-].[Bi+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BiO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bismuth Subsalicylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015408 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.97e+01 g/L | |
Record name | Bismuth Subsalicylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015408 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14882-18-9 | |
Record name | Bismuth subsalicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14882-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BISMUTH SUBSALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62TEY51RR1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bismuth Subsalicylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015408 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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